Methyl 5-amino-2-iodobenzoate
Overview
Description
“Methyl 5-amino-2-iodobenzoate” is a chemical compound with the molecular formula C8H8INO2 . It has a molecular weight of 277.06 .
Molecular Structure Analysis
The InChI code for “Methyl 5-amino-2-iodobenzoate” is1S/C8H8INO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3
. The exact mass of the compound is 276.959961 Da . Physical And Chemical Properties Analysis
“Methyl 5-amino-2-iodobenzoate” has a density of 1.8±0.1 g/cm3 . Its boiling point is 339.5±27.0 °C at 760 mmHg . The compound is a liquid at room temperature .Scientific Research Applications
Catalytic Aminocarbonylation
Müller et al. (2005) utilized amino acid methyl esters, akin to methyl 5-amino-2-iodobenzoate, in the palladium-catalyzed aminocarbonylation of iodoalkenes and iodobenzene. This process led to the formation of 2-oxo-carboxamide derivatives and carboxamides with high yields, demonstrating the compound's role in synthesizing valuable organic molecules Müller et al., 2005.
Vibrational Study and Molecular Properties
Saxena et al. (2015) conducted a detailed vibrational study on Methyl 2-amino 5-bromobenzoate, a compound structurally similar to methyl 5-amino-2-iodobenzoate. Through density functional theory, they analyzed its molecular structure, vibrational wavenumbers, and potential energy distribution. Their research contributes to understanding the molecular dynamics and properties of such compounds Saxena et al., 2015.
Synthesis of Carbazole Alkaloids
Rasheed et al. (2014) employed a copper-promoted N-arylation method involving methyl 4-amino-3-iodobenzoate with boronic acids, followed by a Pd-catalyzed intramolecular C–H arylation. This methodology facilitated the efficient synthesis of methyl carbazole-3-carboxylate derivatives, illustrating the compound's application in creating complex organic structures, including natural carbazole alkaloids Rasheed et al., 2014.
Safety And Hazards
properties
IUPAC Name |
methyl 5-amino-2-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYYAXWPUHHYDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2-iodobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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